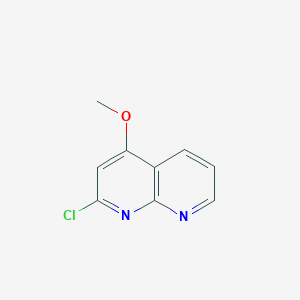

2-Chloro-4-methoxy-1,8-naphthyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloro-4-methoxy-1,8-naphthyridine is a derivative of 1,8-naphthyridine . The 1,8-naphthyridines are an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They have found use in various applications such as ligands, components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, and self-assembly host–guest systems .

Synthesis Analysis

The synthesis of 1,8-naphthyridines has been a topic of considerable interest due to their wide applicability in medicinal chemistry and materials science . Recent achievements toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .科学的研究の応用

Medicinal Chemistry: Antimicrobial and Anticancer Agents

The 1,8-naphthyridine core, which includes 2-Chloro-4-methoxy-1,8-naphthyridine , is known for its broad spectrum of biological activities. Derivatives of this compound have been explored for their potential use as antimicrobial and anticancer agents . The chloro and methoxy substituents on the naphthyridine ring can influence the compound’s interaction with biological targets, potentially leading to the development of new therapeutic drugs.

Organic Synthesis: Multicomponent Reactions

In organic synthesis, This compound can be utilized in multicomponent reactions (MCRs) to efficiently generate complex molecular architectures . These reactions are valuable in medicinal chemistry and chemical biology for the rapid synthesis of diverse and complex scaffolds.

Material Science: Light-Emitting Diodes (LEDs)

The 1,8-naphthyridine derivatives are components of light-emitting diodes (LEDs) . The electronic properties of This compound can be harnessed in the design and development of LEDs, contributing to advancements in display and lighting technologies.

Photovoltaics: Dye-Sensitized Solar Cells

Dye-sensitized solar cells (DSSCs) are a type of solar cell that uses a dye to absorb sunlight and generate electricityThis compound derivatives can serve as components in the dye formulations, improving the efficiency and stability of DSSCs .

Chemical Sensors: Molecular Sensing

The unique structure of This compound makes it suitable for use in molecular sensors . These sensors can detect specific molecules or ions, which is crucial in environmental monitoring, diagnostics, and industrial processes.

Nonlinear Optics: Frequency Conversion

In the field of nonlinear optics, This compound can be used in applications such as frequency conversion, which is essential for laser technology, optical data storage, and optical communication .

作用機序

Target of Action

It is known that 1,8-naphthyridines, a class of compounds to which this compound belongs, have diverse biological activities . They have been used in the treatment of bacterial infections and are under clinical investigations for other applications .

Mode of Action

1,8-naphthyridines are known to interact with their targets to exert their biological effects .

Biochemical Pathways

1,8-naphthyridines are known to influence various biological pathways due to their diverse biological activities .

Result of Action

1,8-naphthyridines are known to have diverse biological activities, suggesting they can have various molecular and cellular effects .

特性

IUPAC Name |

2-chloro-4-methoxy-1,8-naphthyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-13-7-5-8(10)12-9-6(7)3-2-4-11-9/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIQPPYGHMXVRFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC2=C1C=CC=N2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。